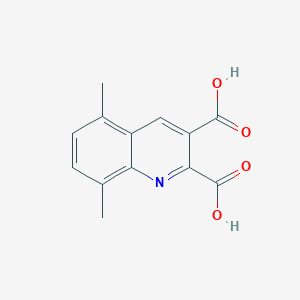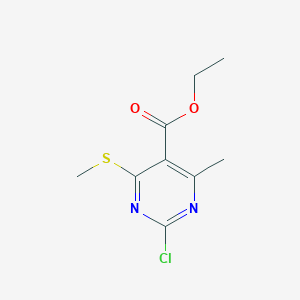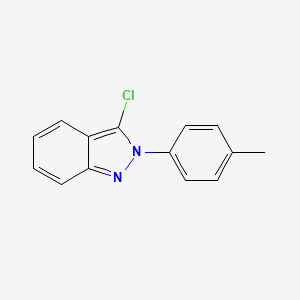![molecular formula C12H21FN2O2 B11866736 tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate is an organic compound with the molecular formula C12H22FN2O2. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of fluorine and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of a suitable precursor with a fluorinating agent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is obtained through purification techniques like column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spiro structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers explore its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its fluorine content can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nitrogen atoms in the spiro structure can participate in various chemical reactions, leading to the formation of active intermediates. These interactions can modulate biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate: The presence of an additional fluorine atom can enhance the compound’s stability and reactivity.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: The different positioning of the nitrogen atoms can affect the compound’s overall structure and reactivity.
The uniqueness of this compound lies in its specific spiro structure and the presence of a single fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21FN2O2 |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-9(13)6-12(15)4-5-14-8-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
BRHOFHYRZALSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


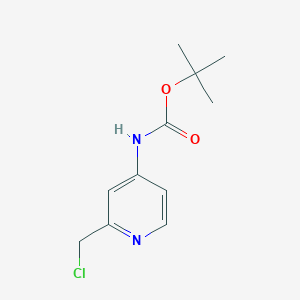

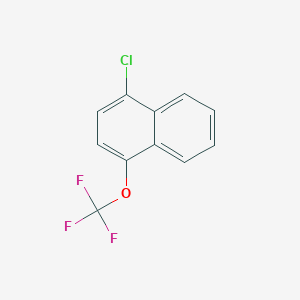
![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)

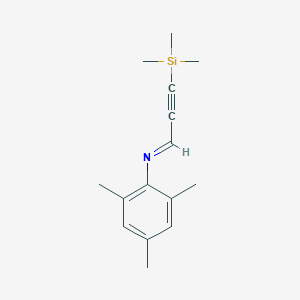

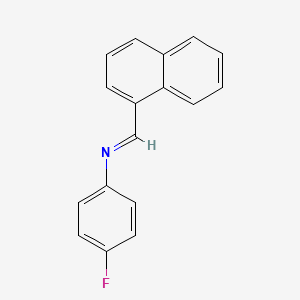
![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
